molecular formula C14H17NO2 B089026 2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- CAS No. 14091-94-2

2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl-

Cat. No. B089026
CAS RN: 14091-94-2
M. Wt: 231.29 g/mol
InChI Key: LHPVEJGLVPQCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMK or PMK and is mainly used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism Of Action

The mechanism of action of 2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- is not well understood. However, it is believed to act as a precursor in the synthesis of various drugs and chemicals. It is also believed to have an impact on the central nervous system, leading to the production of euphoria and increased energy levels.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- are not well understood. However, it is known to have an impact on the central nervous system, leading to the production of euphoria and increased energy levels. It is also believed to have potential therapeutic effects in the treatment of various diseases such as Parkinson's disease and depression.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations include its potential toxicity and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for the research and development of 2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl-. One potential direction is the synthesis of new drugs and chemicals using this compound as a precursor. Another potential direction is the investigation of its potential therapeutic effects in the treatment of various diseases. Additionally, there is a need for further research on its toxicity and safety profile to ensure its safe use in various applications.

Synthesis Methods

2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- is synthesized through the oxidation of safrole, which is a natural organic compound found in various plants. The oxidation process involves the use of potassium permanganate, which converts safrole to 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then converted to 2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- through a reductive amination process using morpholine and hydrogen gas.

Scientific Research Applications

2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound is used in the synthesis of various drugs such as amphetamines, methamphetamine, and MDMA. In agriculture, it is used in the production of insecticides and herbicides. In material science, it is used in the production of polymers and resins.

properties

CAS RN

14091-94-2

Product Name

2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl-

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

3-morpholin-4-yl-1-phenylbut-2-en-1-one

InChI

InChI=1S/C14H17NO2/c1-12(15-7-9-17-10-8-15)11-14(16)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3

InChI Key

LHPVEJGLVPQCMS-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C1=CC=CC=C1)N2CCOCC2

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)N2CCOCC2

Origin of Product

United States

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